tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate

Catalog No.
S15665360
CAS No.
M.F
C13H16N2O4
M. Wt
264.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbama...

Product Name

tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate

IUPAC Name

tert-butyl N-(5-methoxy-1,2-benzoxazol-3-yl)carbamate

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)18-12(16)14-11-9-7-8(17-4)5-6-10(9)19-15-11/h5-7H,1-4H3,(H,14,15,16)

InChI Key

PMMZETIJLCKTGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)OC

Tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a benzo[d]isoxazole moiety. The compound has the molecular formula C13H16N2O4C_{13}H_{16}N_{2}O_{4} and a molecular weight of 264.28 g/mol. Its structure features a methoxy group at the 5-position of the benzo[d]isoxazole ring, which contributes to its chemical properties and potential biological activity .

, particularly those involving nucleophilic substitutions and cycloadditions. It serves as a dipolarophile in copper(I)-catalyzed [3+2] cycloaddition reactions with azomethine imines, leading to the formation of diastereomeric cycloadducts. This property makes it valuable in synthetic organic chemistry for constructing complex molecular architectures .

The synthesis of tert-butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate typically involves multi-step organic reactions. One common approach includes:

  • Formation of the benzo[d]isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the methoxy group: This can be accomplished via methylation using methylating agents such as dimethyl sulfate or methyl iodide.
  • Carbamate formation: The final step involves reacting the benzo[d]isoxazole derivative with tert-butyl carbamate to form the desired product.

Each step requires careful optimization of reaction conditions to achieve high yields and purity .

Tert-butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate has potential applications in medicinal chemistry and drug development due to its structural features that may interact with biological targets. Its possible roles include:

  • Pharmaceutical development: As a candidate for drugs targeting neurological disorders.
  • Chemical research: As a reagent in organic synthesis and material science.

The versatility of its structure allows for modifications that could enhance its efficacy or selectivity for specific biological targets.

Several compounds share structural similarities with tert-butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (5-methylbenzo[d]isoxazol-3-yl)carbamateMethyl group instead of methoxyPotentially different receptor selectivity
Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamateAmino group at 5-positionMay exhibit different biological activity due to amino functionality
Tert-butyl (4-hydroxybenzo[d]isoxazol-3-yl)carbamateHydroxyl group instead of methoxyDifferent solubility and reactivity profiles

The presence of the methoxy group in tert-butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate may enhance lipophilicity compared to other derivatives, potentially influencing its bioavailability and interaction with target sites .

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

264.11100700 g/mol

Monoisotopic Mass

264.11100700 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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